Cas no 59-99-4 (NEOSTIGMINE)

NEOSTIGMINE structure
NEOSTIGMINE structure
Product Name:NEOSTIGMINE
CAS No:59-99-4
MF:C12H19N2O2
MW:223.291463136673
CID:368583
PubChem ID:4456
Update Time:2025-04-19

NEOSTIGMINE Chemical and Physical Properties

Names and Identifiers

    • NEOSTIGMINE
    • [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium
    • NEOSTIGMINE
    • (m-Hydroxyphenyl)dimethylamine dimethylcarbamate
    • (m-Hydroxyphenyl)trimethylammonium dimethylcarbamate
    • 3-[[(Dimethylamino)carbonyl]oxy]-N,N,N-trimethylbenzenaminium
    • Ammonium, (m-hydroxyphenyl)trimethyl-, dimethylcarbamate
    • Benzenaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-
    • Eustigmin
    • Eustigmine
    • Neostigmine (free base)
    • Proserine
    • Prostigmin
    • Prostigmine
    • Synstigmin
    • Synstigmine
    • Vagostigmine
    • DivK1c_000165
    • CCG-204900
    • MLS-0002855
    • CCRIS 3079
    • KBio2_001541
    • NCGC00015730-24
    • Spectrum5_001234
    • DTXCID703360
    • AKOS005711366
    • CAS-114-80-7
    • NCGC00015730-02
    • NINDS_000165
    • SPBio_002515
    • NCGC00015730-05
    • UNII-3982TWQ96G
    • HMS2089A22
    • KBio2_006677
    • ALWKGYPQUAPLQC-UHFFFAOYSA-N
    • Intrastigmina
    • DivK1c_000198
    • m-Trimethylammoniumphenyldimethylcarbamate
    • Prestwick3_000468
    • KBio2_004109
    • NEOSTIGMINE [MART.]
    • NEOSTIGMINE [MI]
    • SPBio_001276
    • Prestwick0_000468
    • 3-{[(dimethylamino)carbonyl]oxy}-N,N,N-trimethylanilinium
    • IDI1_000165
    • GTPL8993
    • KBioGR_000623
    • NCGC00015730-09
    • NEOSTIGMINE [HSDB]
    • NCGC00015730-08
    • NCGC00021658-03
    • SCHEMBL34419
    • AB00053807_27
    • NCGC00015730-07
    • D08261
    • (m-Hydroxyphenyl)trimethylammonium dimethylcarbamate (ester)
    • Neostigmine ion
    • NCGC00015730-06
    • Prestwick1_000468
    • AB00053807_28
    • InChI=1/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1
    • C07258
    • Neostigmina
    • 59-99-4
    • Neostigmine cation
    • CHEBI:7514
    • Q410546
    • KBioSS_001541
    • DTXSID1023360
    • Prostigmin (TN)
    • BSPBio_000576
    • bmse000762
    • AB00053807-26
    • Neostigmin
    • 3-Trimethylammoniumphenyl N,N-dimethylcarbamate
    • ALWKGYPQUAPLQC-UHFFFAOYSA-
    • 3-[(dimethylcarbamoyl)oxy]-N,N,N-trimethylanilinium
    • HSDB 3921
    • NS00001580
    • SBI-0050793.P004
    • DB01400
    • IDI1_000198
    • AB00053807
    • Ammonium, (m-hydroxyphenyl)trimethyl-, dimethylcarbamate (ester)
    • Neostigmine [BAN]
    • AB00053807_29
    • Neostigmine (cation)
    • Lopac0_000816
    • Neostigmine (BAN)
    • CHEMBL278020
    • [3-(dimethylcarbamoyloxy)phenyl]-trimethyl-azanium bromide
    • NEOSTIGMINE (MART.)
    • AB00053807-25
    • KBio1_000165
    • Juvastigmin
    • NCGC00163240-01
    • BDBM50022775
    • Spectrum4_000072
    • Prestwick2_000468
    • BPBio1_000634
    • 3-((dimethylcarbamoyl)oxy)-N,N,N-trimethylbenzenaminium
    • [3-(dimethylcarbamoyloxy)phenyl]-trimethyl-azanium; sulfonatooxymethane
    • Neostigminum
    • Lopac-N-2001
    • Benzenaminium, 3-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethyl-
    • Spectrum_001061
    • Spectrum2_001278
    • [3-(dimethylcarbamoyloxy)phenyl]-trimethyl-azanium
    • NCGC00015730-01
    • NINDS_000198
    • BRN 3615946
    • NEOSTIGMINE [VANDF]
    • 3982TWQ96G
    • BRD-K18922609-004-14-0
    • NCGC00015730-03
    • Prozerin
    • NCGC00015730-04
    • KBio1_000198
    • 3-((dimethylcarbamoyl)oxy)-N,N,N-trimethylanilinium
    • BRD-K18922609-004-04-1
    • BRD-K18922609-004-23-1
    • STL058953
    • BRD-K18922609-004-22-3
    • BRD-K18922609-004-24-9
    • Inchi: 1S/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1
    • InChI Key: ALWKGYPQUAPLQC-UHFFFAOYSA-N
    • SMILES: O(C(N(C)C)=O)C1=CC=CC(=C1)[N+](C)(C)C

Computed Properties

  • Exact Mass: 223.14477
  • Monoisotopic Mass: 223.144652853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.0718 (rough estimate)
  • Boiling Point: 364.59°C (rough estimate)
  • Refractive Index: 1.4760 (estimate)
  • PSA: 29.54
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd